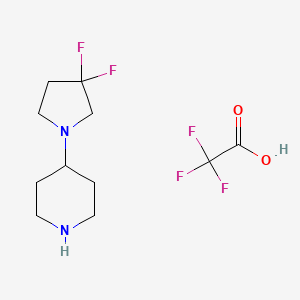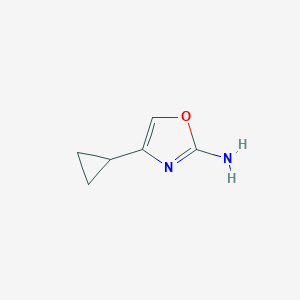
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C11H17F5N2O2. It is known for its unique structure, which includes a piperidine ring substituted with a difluoropyrrolidine group and a trifluoroacetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate typically involves the reaction of piperidine with 3,3-difluoropyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The resulting intermediate is then treated with trifluoroacetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol .
Wissenschaftliche Forschungsanwendungen
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The difluoropyrrolidine group is known to interact with enzymes and receptors, potentially inhibiting their activity. The trifluoroacetate moiety enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3,3-Difluoropyrrolidin-1-yl)piperidine hydrochloride
- 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride
Uniqueness
Compared to similar compounds, 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate offers enhanced stability and bioavailability due to the presence of the trifluoroacetate group. This makes it a valuable compound in medicinal chemistry and other scientific research applications .
Eigenschaften
Molekularformel |
C11H17F5N2O2 |
|---|---|
Molekulargewicht |
304.26 g/mol |
IUPAC-Name |
4-(3,3-difluoropyrrolidin-1-yl)piperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H16F2N2.C2HF3O2/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;3-2(4,5)1(6)7/h8,12H,1-7H2;(H,6,7) |
InChI-Schlüssel |
OTUHAGHMFURAOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2CCC(C2)(F)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13664726.png)



![1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate](/img/structure/B13664757.png)
![2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13664759.png)


![2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664764.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride](/img/structure/B13664765.png)

![2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13664786.png)
![4,7-Diazaspiro[2.5]octane-6,8-dione](/img/structure/B13664792.png)
![7-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13664801.png)
